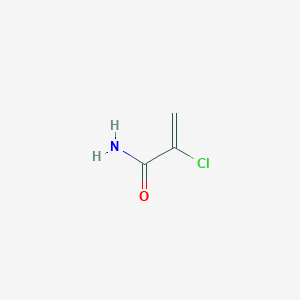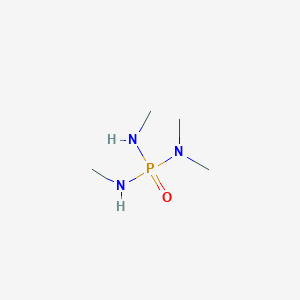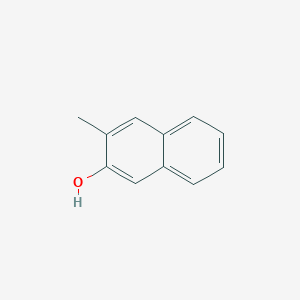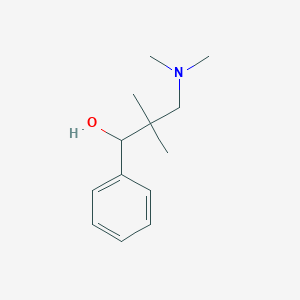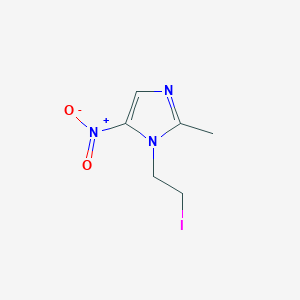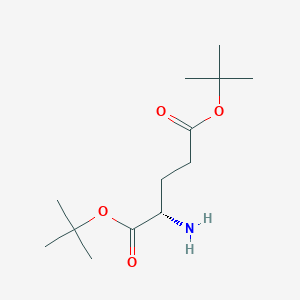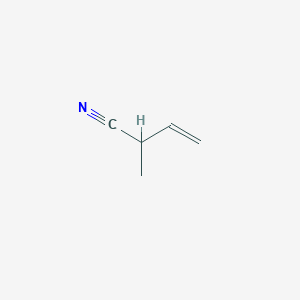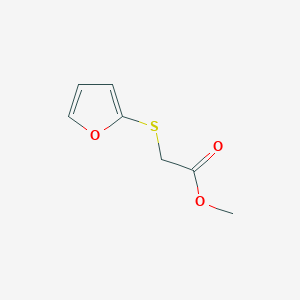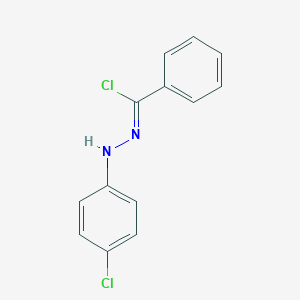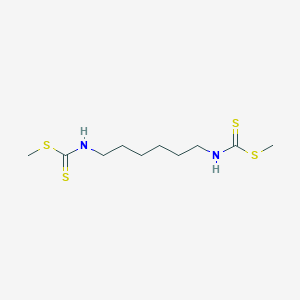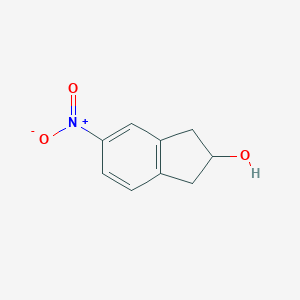
(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Übersicht
Beschreibung
“(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a chemical compound with the molecular formula C24H25NO . It has an average mass of 343.461 Da and a monoisotopic mass of 343.193604 Da .
Molecular Structure Analysis
The molecular structure of “(1-Benzylpyrrolidin-2-yl)diphenylmethanol” consists of a benzylpyrrolidin-2-yl group attached to a diphenylmethanol group .Physical And Chemical Properties Analysis
“(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis : This compound has been evaluated as a promotor in the asymmetric additions of phenylacetylene to ketones, preparing chiral propargylic alcohols with good yields and moderate enantioselectivities. The addition of certain catalysts can significantly improve enantioselectivity of these reactions (Ding et al., 2006).
Enantioselective Catalysis : Its derivatives have been used in asymmetric, catalytic sulfur ylide-mediated epoxidation, demonstrating high enantioselectivity in several cases (Wu, Chang, & Chein, 2013).
Chiral Catalysis in Organic Reactions : It serves as a chiral catalyst in various organic reactions, such as the enantioselective additions of organozinc reagents to aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).
Synthesis of Chiral Diamines : It has been used in the synthesis of chiral diazaborolidine catalysts, which are employed in the enantioselective reduction of prochiral ketones (Olivares‐Romero & Juaristi, 2008).
Formation of Optically Active Polymers : The compound has been used in the synthesis of optically active polymers, particularly in studies related to the anionic polymerization and reversible stereomutation of these polymers (Okamoto et al., 1991).
Development of Novel Ligands for Catalysis : It forms part of the structure of novel ligands used in catalytic reactions. These ligands have been effective in the enantioselective addition of nucleophiles to aromatic aldehydes (Lee & Chen, 2005).
Application in Molecular Aggregation Studies : It has also been studied for its role in the self-aggregation of aromatic molecules in the synthesis of nanoporous aluminophosphates, providing insights into the structure-directing effects in these processes (Gómez-Hortigüela et al., 2009).
Safety And Hazards
Safety data indicates that “(1-Benzylpyrrolidin-2-yl)diphenylmethanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276832 | |
| Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
CAS RN |
16226-60-1 | |
| Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



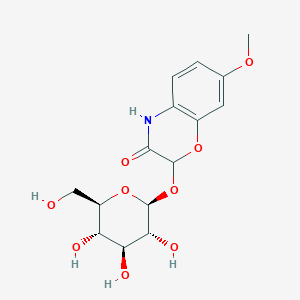
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
